molecular formula C12H17NO2 B6327002 Ethyl 4-amino-3-phenylbutanoate CAS No. 79133-14-5

Ethyl 4-amino-3-phenylbutanoate

Cat. No.: B6327002
CAS No.: 79133-14-5
M. Wt: 207.27 g/mol
InChI Key: ADSZNFBIRHALJL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenylbutanoate is a chemical compound with the molecular weight of 207.27 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of N,N dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4 dimethylaminopyridine . The reaction of 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide in acetic acid leads to the formation of 4-(tetrazol-1-yl)-3-phenylbutanoic acid and also methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 .


Chemical Reactions Analysis

The reactivity of both the amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid was utilized for the preparation of corresponding tetrazole-containing derivatives .

Mechanism of Action

Target of Action

Ethyl 4-amino-3-phenylbutanoate is a compound with potential anticonvulsant activity

Mode of Action

It is known that the compound has potential anticonvulsant activity . This suggests that it may interact with its targets to reduce neuronal excitability, thereby preventing or reducing the frequency of seizures.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets and influencing neuronal excitability, the compound could potentially prevent or reduce the frequency of seizures .

Properties

IUPAC Name

ethyl 4-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSZNFBIRHALJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000294
Record name Ethyl 4-amino-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79133-14-5
Record name Hydrocinnamic acid, beta-(aminomethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079133145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-amino-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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